

# Lingdolinurad for Chronic Gout: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available clinical trial data for **Lingdolinurad** (ABP-671), a novel URAT1 inhibitor, with established treatments for chronic gout: allopurinol, febuxostat, and benzbromarone. The information is intended to support independent validation and research initiatives.

Disclaimer: The clinical trial data for **Lingdolinurad** is primarily sourced from press releases and conference abstracts. As of the date of this publication, full peer-reviewed articles with detailed methodologies and complete datasets were not available. The information for allopurinol, febuxostat, and benzbromarone is derived from published clinical trials and systematic reviews.

## **Executive Summary**

**Lingdolinurad**, an investigational oral URAT1 inhibitor, has shown promising topline results in Phase II and Phase IIb/III clinical trials for the treatment of chronic gout. Data released by Atom Therapeutics indicates significant efficacy in lowering serum uric acid (sUA) levels, reducing the risk of gout flares, and resolving tophi. The safety profile of **Lingdolinurad** appears favorable, with no reported cardiovascular or liver toxicity signals in the preliminary data. This guide presents a comparative summary of these findings against established therapies.



# Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the key efficacy endpoints from clinical trials of **Lingdolinurad** and its comparators.

Table 1: Reduction in Serum Uric Acid (sUA) Levels



| Drug                            | Trial<br>Phase                    | Dosage                                      | % of Patients Reaching sUA <6 mg/dL                    | % of Patients Reaching sUA <5 mg/dL         | % of Patients Reaching sUA <4 mg/dL | Citation(s<br>) |
|---------------------------------|-----------------------------------|---------------------------------------------|--------------------------------------------------------|---------------------------------------------|-------------------------------------|-----------------|
| Lingdolinur<br>ad (ABP-<br>671) | Phase IIa                         | 1 mg                                        | 86%                                                    | 85.7%                                       | -                                   | [1][2]          |
| 2-12 mg                         | 100%                              | -                                           | Higher doses reduced sUA below 4mg/dL in many patients | [1]                                         |                                     |                 |
| Phase<br>IIb/III                | Not<br>Specified                  | Higher<br>proportion<br>than<br>allopurinol | Higher<br>proportion<br>than<br>allopurinol            | Higher<br>proportion<br>than<br>allopurinol | [3][4]                              |                 |
| Allopurinol                     | Phase III<br>(LASSO<br>Study)     | >300 mg                                     | 48.3%                                                  | -                                           | -                                   | [5]             |
| RCT                             | Dose<br>Escalation                | 69% (at 12<br>months)                       | -                                                      | -                                           | [6]                                 |                 |
| Febuxostat                      | Phase III<br>(CONFIRM<br>S Trial) | 80 mg                                       | 67%                                                    | -                                           | -                                   | _               |
| Phase III<br>(APEX<br>Study)    | 80 mg                             | 82%                                         | -                                                      | -                                           |                                     |                 |
| Benzbroma<br>rone               | Retrospecti<br>ve Study           | 100 mg<br>(median)                          | Satisfactori<br>ly lowered                             | -                                           | -                                   | [7]             |



Table 2: Reduction in Gout Flares and Tophus Resolution

| Drug                       | Trial Phase   | Key Finding<br>on Gout Flares                                                   | Tophus<br>Resolution                                                               | Citation(s) |
|----------------------------|---------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-------------|
| Lingdolinurad<br>(ABP-671) | Phase IIb/III | Maximum risk reduction of 42% (weeks 15-28) vs. placebo/allopurin ol            | 91% response<br>rate in tophus<br>diameter<br>reduction by<br>week 28              | [3][4][8]   |
| Allopurinol                | N/A           | Standard of care<br>for flare<br>prevention                                     | Slower tophus resolution compared to febuxostat in some studies                    | [9]         |
| Febuxostat                 | Phase III     | Significant reduction in flare incidence over time with sustained sUA reduction | Median reduction<br>in tophus area of<br>83% with 80 mg<br>dose after 12<br>months | [9][10]     |
| Benzbromarone              | N/A           | Effective in preventing gout flares                                             | Effective in reducing tophi                                                        | [11][12]    |

# **Safety and Tolerability Profile**

A summary of the safety findings is presented below. Direct comparison is challenging due to variations in reporting across different sources.

Table 3: Overview of Safety Profile



| Drug                    | Key Safety and Tolerability<br>Findings                                                                                                        | Citation(s) |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Lingdolinurad (ABP-671) | Good safety and tolerability reported in Phase II and IIb/III trials. No cardiovascular or liver toxicity signals mentioned in press releases. | [1][3][4]   |
| Allopurinol             | Generally well-tolerated.  Known risks include skin rash and rare but severe hypersensitivity syndrome.                                        | [5]         |
| Febuxostat              | Generally well-tolerated. Some studies have raised concerns about a potential increased risk of cardiovascular events compared to allopurinol. | [10][13]    |
| Benzbromarone           | Potent uricosuric agent. Withdrawn from some markets due to reports of hepatotoxicity, though the risk- benefit profile is still debated.      | [7][11][12] |

## **Experimental Protocols**

Detailed experimental protocols for the **Lingdolinurad** trials are not yet publicly available in peer-reviewed format. The following provides a general overview based on available information and standard methodologies for gout clinical trials.

#### Lingdolinurad Phase IIb/III Trial (General Overview)

- Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled (allopurinol) study.[3]
- Participants: Patients with chronic gout.[3]



- Intervention: Various doses of Lingdolinurad, allopurinol (treat-to-target), or placebo for six months.[3]
- Primary Efficacy Endpoint: Proportion of patients achieving a target serum uric acid (sUA)
   level.[3]
- Secondary Efficacy Endpoints: Reduction in the frequency of gout flares and change in tophus size.[3][4]
- Safety Assessments: Monitoring of adverse events, including cardiovascular and liver function tests.[4]

Methodology for Key Efficacy Endpoints in Gout Trials:

- Serum Uric Acid (sUA) Measurement: sUA levels are typically measured at baseline and at specified intervals throughout the trial using standard laboratory enzymatic methods.
- Gout Flare Assessment: Gout flares are often defined by the presence of at least four of the following criteria: patient-reported pain, patient-reported swelling, patient-reported tenderness, and investigator assessment of warmth, swelling, tenderness, and erythema.
   The frequency and duration of flares are recorded.
- Tophus Measurement: Tophi are measured at baseline and subsequent visits. Common
  methods include physical measurement with calipers to determine the longest diameter or
  calculating the area (length x width).[14][15] Advanced imaging techniques like ultrasound or
  dual-energy computed tomography (DECT) can also be used to assess tophus volume.[14]

# Mandatory Visualization Signaling Pathways and Experimental Workflow

Click to download full resolution via product page

Caption: Gout pathophysiology and the mechanism of URAT1 inhibition.





Click to download full resolution via product page

Caption: General workflow of a clinical trial for a chronic gout therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A Double-Blind, Placebo-Controlled, Ascending Dose Phase 2a Study of ABP-671, a Novel, Potent and Selective URAT1 Inhibitor, in Patients with Gout or Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 3. atomthera.us [atomthera.us]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. An open-label, 6-month study of allopurinol safety in gout: The LASSO study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised controlled trial of the efficacy and safety of allopurinol dose escalation to achieve target serum urate in people with gout PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nzmj.org.nz [nzmj.org.nz]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Tophus burden reduction with pegloticase: results from phase 3 randomized trials and open-label extension in patients with chronic gout refractory to conventional therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic review and network meta-analysis of cardiovascular safety of benzbromarone compared to febuxostat and allopurinol in patients with gout PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tophus measurement as an outcome measure for clinical trials of chronic gout: progress and research priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jrheum.org [jrheum.org]



To cite this document: BenchChem. [Lingdolinurad for Chronic Gout: A Comparative Analysis
of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391523#independent-validation-of-publishedclinical-trial-data-for-lingdolinurad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com